
3-(3-((2-((3,5-Dimethylphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure would be determined by the arrangement of these groups around the triazine ring. The exact structure would depend on the specific locations of the groups on the ring .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the different functional groups present. For example, the propanoic acid group could potentially undergo reactions typical of carboxylic acids, and the amino group could participate in reactions typical of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could influence its solubility in different solvents .Applications De Recherche Scientifique
Synthetic Chemistry Applications
Direct Synthesis and Modification
Research has focused on the development of novel synthetic routes for triazine derivatives, including processes for obtaining 2-oxazolines and other heterocyclic compounds from carboxylic acids and various amines under mild conditions. For example, Bandgar and Pandit (2003) described a method for synthesizing 2-oxazolines from carboxylic acids using 2-chloro-4,6-dimethoxy-1,3,5-triazine, demonstrating a versatile approach to heterocyclic synthesis (Bandgar & Pandit, 2003).
Anticancer Activity
Saad and Moustafa (2011) explored the synthesis of S-glycosyl and S-alkyl 1,2,4-triazinone derivatives with significant in vitro anticancer activities against various cancer cell lines, highlighting the potential therapeutic applications of triazine derivatives (Saad & Moustafa, 2011).
Medicinal Chemistry Applications
Antibacterial and Mosquito Larvicidal Properties
Novel thiadiazolotriazin-4-ones were synthesized and tested for their mosquito larvicidal and antibacterial activities. Castelino et al. (2014) found that some derivatives exhibited moderate activities, suggesting their potential as bioactive agents (Castelino et al., 2014).
Materials Science Applications
Polyamide Synthesis
Hattori and Kinoshita (1979) developed polyamides containing uracil and adenine by reacting specific tetrahydropyrimidin and aminopurin derivatives with dimethyl methylenesuccinate, followed by polycondensation with diamines. These polyamides, soluble in DMSO and water, demonstrate the integration of nucleobase functionalities into polymer backbones for potential applications in materials science (Hattori & Kinoshita, 1979).
Corrosion Inhibition
Hu et al. (2016) investigated the corrosion inhibiting effects of benzothiazole derivatives on steel in a 1 M HCl solution, demonstrating the potential of triazine derivatives in protecting metal surfaces from corrosion (Hu et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
3-[3-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c1-9-5-10(2)7-11(6-9)17-13(21)8-25-16-18-15(24)12(19-20-16)3-4-14(22)23/h5-7H,3-4,8H2,1-2H3,(H,17,21)(H,22,23)(H,18,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCQILBKTCBNQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-((2-((3,5-Dimethylphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid](/img/no-structure.png)
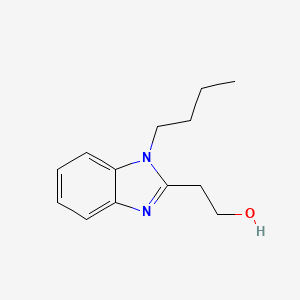
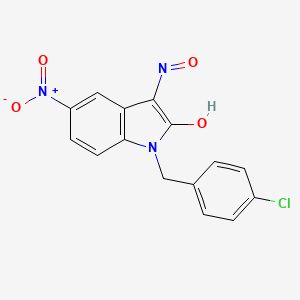
![Allyl-[6-(4-methoxy-phenyl)-chroman-4-yl]-amine hydrochloride](/img/structure/B2594310.png)
![(3Z)-3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2594311.png)
![(E)-3-(2-Chloropyridin-4-yl)-N-[3-[(6-methoxypyrimidin-4-yl)amino]propyl]prop-2-enamide](/img/structure/B2594312.png)
![3-Phenoxy-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide](/img/structure/B2594313.png)
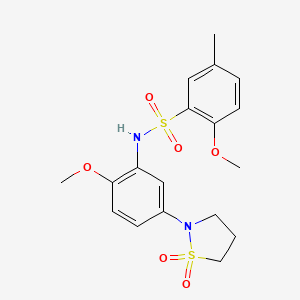
![(Z)-4-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzyl-2-cyano-3-hydroxybut-2-enamide](/img/structure/B2594315.png)
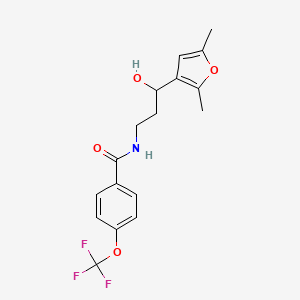
![[1-(4-Methoxyphenyl)cyclobutyl]methanamine](/img/structure/B2594319.png)
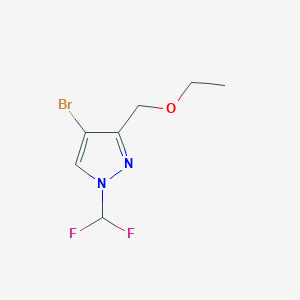
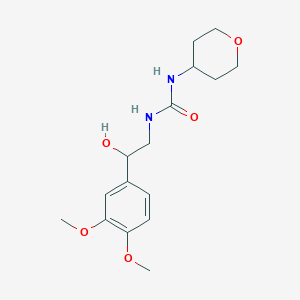
![1-[4-(Oxiran-2-ylmethoxy)phenyl]sulfonylpiperidine](/img/structure/B2594323.png)